REACTION_CXSMILES
|
Cl.[Cl:2][C:3]1[CH:8]=[CH:7][CH:6]=[C:5]([F:9])[C:4]=1[CH:10]([OH:16])[C:11](=[NH:15])[O:12]CC.C(N(CC)CC)C.[O:24]1CCC[CH2:25]1>>[Cl:2][C:3]1[CH:8]=[CH:7][CH:6]=[C:5]([F:9])[C:4]=1[CH:10]1[O:16][C:25](=[O:24])[NH:12][C:11]1=[O:15] |f:0.1|
|
Name
|
Ethyl 1-(2-chloro-6-fluorophenyl)-1-hydroxymethanecarboximidate hydrochloride
|
Quantity
|
15 g
|
Type
|
reactant
|
Smiles
|
Cl.ClC1=C(C(=CC=C1)F)C(C(OCC)=N)O
|
Name
|
|
Quantity
|
23.3 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
It was then stirred for 2.5 hours at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Phosgene was bubbled through the reaction mixture for 35 minutes
|
Duration
|
35 min
|
Type
|
ADDITION
|
Details
|
poured into 600 cc
|
Type
|
EXTRACTION
|
Details
|
of crushed ice and extracted with three portions of ethyl acetate
|
Type
|
WASH
|
Details
|
The combined extracts were washed with water
|
Type
|
WASH
|
Details
|
washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo to product (14.4 g.)
|
Type
|
CUSTOM
|
Details
|
Recrystallization from toluene
|
Type
|
CUSTOM
|
Details
|
afforded
|
Type
|
CUSTOM
|
Details
|
purified 5-(2-chloro-6-fluorophenyl)oxazolidine-2,4-dione [10.7 g., 83%; m.p. 153°-155° C.; ir (KBr) 1820, 1740 cm-1 ]
|
Reaction Time |
2.5 h |
Name
|
|
Type
|
|
Smiles
|
ClC1=C(C(=CC=C1)F)C1C(NC(O1)=O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |